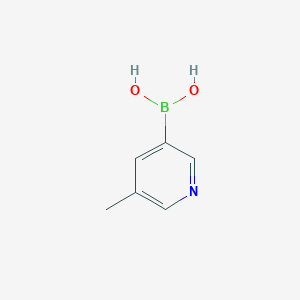
methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate, also known as MDHP, is a chemical compound used in scientific research for its unique biochemical and physiological effects. MDHP is a pyran carboxylate derivative that has been synthesized using various methods, including a one-pot three-component reaction and a modified Strecker reaction. MDHP has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate is not fully understood, but studies have suggested that it may act by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been found to have analgesic and anti-anxiety effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate in lab experiments is its unique biochemical and physiological effects, which make it a valuable tool for studying various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesemethoden
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate can be synthesized using a one-pot three-component reaction, which involves the reaction of an aldehyde, an acid, and a ketone in the presence of a Lewis acid catalyst. Alternatively, this compound can be synthesized using a modified Strecker reaction, which involves the reaction of an aldehyde, an amine, and a cyanide in the presence of acid.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory effects and can reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective properties and can protect neurons from oxidative stress-induced damage.
Eigenschaften
| 189386-90-1 | |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl (2S,6R)-2-methyl-3,6-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-6-4-3-5-7(11-6)8(9)10-2/h3,5-7H,4H2,1-2H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
JJPDBYYISDTBEA-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CC=C[C@@H](O1)C(=O)OC |
SMILES |
CC1CC=CC(O1)C(=O)OC |
Kanonische SMILES |
CC1CC=CC(O1)C(=O)OC |
Synonyme |
2H-Pyran-2-carboxylicacid,5,6-dihydro-6-methyl-,methylester,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


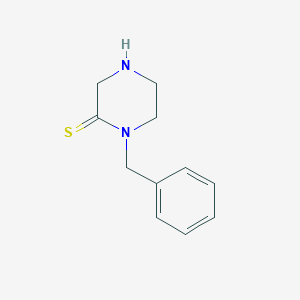
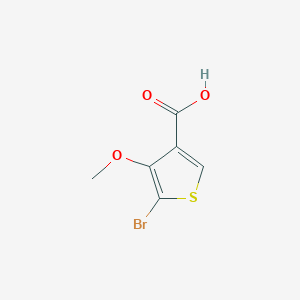

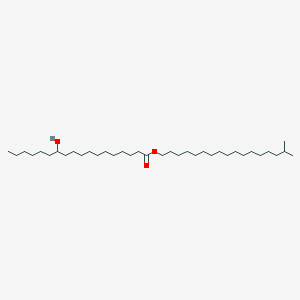
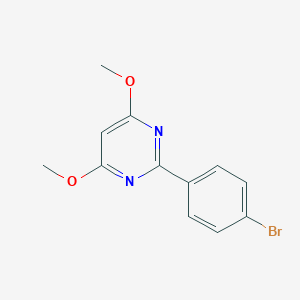
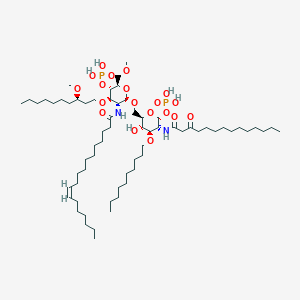

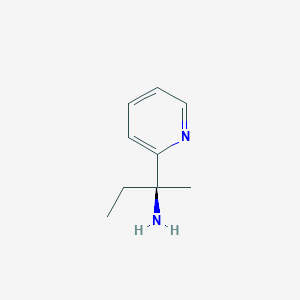
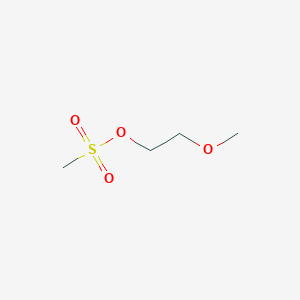
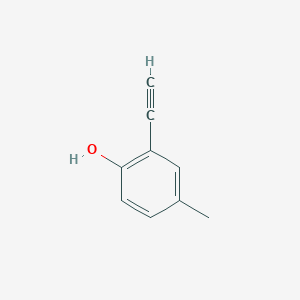
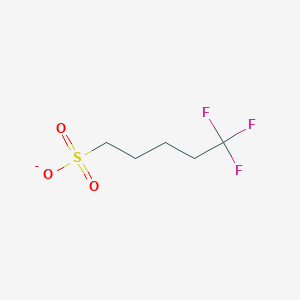
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
